molecular formula C16H21N5OS B2662540 1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea CAS No. 2097923-17-4

1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea

Cat. No.: B2662540
CAS No.: 2097923-17-4
M. Wt: 331.44
InChI Key: CMECZLFRTXKKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3,4-Dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea is a useful research compound. Its molecular formula is C16H21N5OS and its molecular weight is 331.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Organic Synthesis Applications :

    • Hassel and Seebach (1978) discussed the synthesis of ureas with sterically protected carbonyl groups, which include derivatives similar to the compound . These ureas, such as the piperidine derivatives, are metalated with high yields, indicating their potential utility in complex organic synthesis processes (Hassel & Seebach, 1978).
  • Materials Science and Structural Analysis :

    • Zhang et al. (2017) investigated the crystal structure, spectral properties, and antimicrobial activity of a urea compound similar to the one . Their study highlights the potential of such compounds in developing materials with specific molecular architectures for various applications (Zhang et al., 2017).
  • Pharmaceutical and Biomedical Research :

    • Wang et al. (2011) explored the synthesis and pharmacokinetic characterization of urea derivatives targeting the urokinase receptor, indicating the potential of such compounds in cancer therapy. Their study demonstrates the utility of these compounds in developing new drugs for treating diseases like breast cancer (Wang et al., 2011).
  • Biochemistry and Molecular Studies :

    • Karakurt et al. (2016) conducted molecular structure and computational studies on a thiadiazole urea derivative, emphasizing the importance of such compounds in understanding molecular interactions and designing new antitumor agents (Karakurt et al., 2016).

Properties

IUPAC Name

1-(3,4-dimethylphenyl)-3-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-11-3-4-14(9-12(11)2)19-16(22)18-13-5-7-21(8-6-13)15-10-17-23-20-15/h3-4,9-10,13H,5-8H2,1-2H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMECZLFRTXKKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)NC2CCN(CC2)C3=NSN=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.